potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate
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Overview
Description
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Pyrimidine-4-carboxylic acid: A simpler pyrimidine derivative without the azetidine ring.
Uniqueness
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is unique due to its combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2763749-37-5 |
---|---|
Molecular Formula |
C8H8KN3O2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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